Methyl 6-amino-deoxy-galactoyranoside hydrochloride

Description

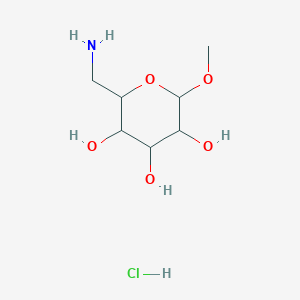

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a modified monosaccharide derivative characterized by a deoxygenated C6 position substituted with an amino group and a methyl glycosidic bond at the anomeric carbon. The hydrochloride salt enhances its stability and solubility in aqueous systems.

Properties

CAS No. |

20744-43-8 |

|---|---|

Molecular Formula |

C7H16ClNO5 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H |

InChI Key |

GFQAHWOAVJXCGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(C(O1)CN)O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-deoxy-galactoyranoside hydrochloride typically involves the methylation of 6-amino-6-deoxy-galactose. The reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-deoxy-galactoyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Enzyme Interaction Studies

Methyl 6-amino-deoxy-galactopyranoside hydrochloride has been shown to interact with various enzymes and receptors, influencing metabolic pathways. Its amino group facilitates hydrogen bonding and electrostatic interactions, which can modulate enzymatic activity. This property makes it a valuable tool for studying carbohydrate metabolism and enzyme interactions .

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in drug development, particularly targeting diseases related to carbohydrate metabolism. Its ability to influence receptor signaling pathways suggests potential applications in treating metabolic disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of methyl 6-amino-deoxy-galactopyranoside hydrochloride analogs. In vitro tests demonstrated potent bactericidal and fungicidal activity against various pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with specific biological targets, including proteins involved in SARS-CoV-2 replication. These studies revealed stable conformations and binding patterns, suggesting that derivatives of methyl 6-amino-deoxy-galactopyranoside hydrochloride could serve as effective inhibitors against viral targets .

Comparative Analysis with Related Compounds

The following table summarizes structural features and applications of compounds related to methyl 6-amino-deoxy-galactopyranoside hydrochloride:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 6-amino-6-deoxy-alpha-D-glucopyranoside | Amino substitution on glucopyranose | Used for different metabolic studies |

| Methyl 6-deoxy-alpha-D-galactopyranoside | No amino group | Focused on glycosidic bond studies |

| Methyl 6-deoxy-3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | Different protecting groups | Specialized for glycobiology applications |

This comparison highlights the distinct advantages of methyl 6-amino-deoxy-galactopyranoside hydrochloride due to its specific amino modification, enhancing its reactivity and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of Methyl 6-amino-deoxy-galactoyranoside hydrochloride involves its interaction with specific molecular targets. It primarily affects carbohydrate metabolism pathways by acting as a substrate or inhibitor for various enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-Azido-6-Deoxy-α-D-Galactopyranoside

Structural Features :

Research Findings :

- Crystal Structure: The galactopyranose ring adopts a 4C₁ chair conformation, with lattice stabilization via O–H⋯O hydrogen bonds. This is analogous to iodo and bromo derivatives, suggesting consistent conformational stability across halogen/azido substitutions .

- Synthesis: Prepared from methyl 6-deoxy-6-iodo-α-D-galactopyranoside via nucleophilic substitution, highlighting the reactivity of the C6 position in galactosides .

Comparison with Target Compound :

- However, the azido group offers superior reactivity for modular bioconjugation.

Methyl 6-Deoxy-6-Iodo-α-D-Galactopyranoside

Structural Features :

- Substituent at C6 : Iodo (-I) atom.

- Key Applications: Intermediate for synthesizing azido or amino derivatives via substitution reactions .

Research Findings :

- Crystallography : Shares the 4C₁ chair conformation with the azido analog, but exhibits doubled c-axis length in its orthorhombic lattice due to iodine’s larger atomic radius .

- Reactivity : The iodo group acts as an excellent leaving group, facilitating nucleophilic substitutions to introduce functional groups like -N₃ or -NH₂ .

Comparison with Target Compound :

- The amino group in the target compound eliminates the need for further substitution steps, streamlining synthesis. However, iodine’s leaving-group proficiency makes it indispensable for precursor synthesis.

Glycine Methyl Ester Hydrochloride

Structural Features :

- Formula: C₃H₈ClNO₂ (CAS 5680-79-5).

- Substituents: Simple amino acid derivative with a methyl ester and hydrochloride salt .

Research Findings :

Comparison with Target Compound :

- Both compounds utilize hydrochloride salts for stability, but the galactoside’s carbohydrate backbone enables unique biomolecular interactions (e.g., lectin binding) absent in glycine derivatives.

2-Acetamido-2,4-Dideoxy-β-D-Xylo-Hexopyranosyl Derivatives

Structural Features :

Research Findings :

Comparison with Target Compound :

- The target compound’s single deoxy site (C6) and amino group contrast with the dual deoxy and acetamido groups in these disaccharides. This structural simplicity may enhance metabolic stability while limiting multivalent binding capacity.

Biological Activity

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and cancer therapy. This article synthesizes available research findings, discusses relevant case studies, and presents data tables summarizing key aspects of its biological activity.

Chemical Structure and Synthesis

Methyl 6-amino-deoxy-galactopyranoside hydrochloride is a derivative of galactose, modified to include an amino group at the 6-position. The synthesis typically involves glycosylation reactions that form the desired sugar structure while maintaining stereochemical integrity. Recent advancements in synthetic methodologies have improved yields and selectivity for such compounds, facilitating their study in biological contexts .

Biological Activity

1. Antitumor Activity

Research indicates that compounds similar to methyl 6-amino-deoxy-galactopyranoside exhibit significant antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in murine models. A study highlighted that sugar-containing alkylating agents demonstrated reduced bone marrow toxicity compared to traditional chemotherapeutics like nitrogen mustard, suggesting a favorable therapeutic profile .

2. Immunomodulatory Effects

Methyl 6-amino-deoxy-galactopyranoside hydrochloride may also influence immune responses. Compounds with structural similarities are known to activate invariant natural killer T (iNKT) cells, which play a crucial role in bridging innate and adaptive immunity. This activation occurs through the formation of a ternary complex with CD1d and T-cell receptors, leading to enhanced cytokine production .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving murine P388 leukemia models, methyl 6-amino-deoxy-galactopyranoside derivatives showed promising results in reducing tumor burden while minimizing peripheral blood toxicity. The administration of these compounds resulted in significant tumor regression compared to untreated controls .

Case Study 2: Immune Activation

Another study focused on the immunological effects of methyl 6-amino-deoxy-galactopyranoside hydrochloride analogs on human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could enhance the production of Th1 and Th2 cytokines, suggesting their potential use as immunotherapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods and Yields

| Synthesis Method | Compound Yield (%) | Key Features |

|---|---|---|

| Glycosylation | 70-80% | High selectivity for α-anomers |

| Amide Coupling | 54% | Effective for amino sugar derivatives |

| Epoxide Ring Opening | 37-38% | Favorable trans-diaxial opening |

Q & A

Q. What are the established synthetic pathways for Methyl 6-amino-deoxy-galactopyranoside hydrochloride, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves galactose derivatization via selective protection-deprotection strategies. For example, amino group introduction at the C6 position can be achieved through nucleophilic substitution of a 6-O-tosyl intermediate with ammonia or amines under controlled pH (7–9) and temperature (40–60°C). Optimization includes monitoring reaction progress via TLC or HPLC to minimize side reactions like over-alkylation. Evidence from similar deoxy-sugar syntheses (e.g., 6-chloro-6-deoxy-D-glucose) suggests using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity . Post-synthetic purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization improves purity (>95% by NMR) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : 1D H and C NMR (DO or DMSO-d6) confirm the galactopyranoside backbone and amino substitution. Key signals include the anomeric proton (δ 4.8–5.2 ppm, ≈ 3–4 Hz for α-configuration) and C6 amine resonance (δ 2.8–3.2 ppm). 2D experiments (HSQC, HMBC) validate connectivity .

- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) quantify purity. Compare retention times with reference standards (e.g., pharmaceutical impurities in EP monographs) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H] expected m/z ~246.1) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions to ensure experimental reproducibility?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12), incubate at 25°C, and sample at 0, 24, 48 hours. Analyze degradation products via HPLC-MS. For example, acidic conditions may hydrolyze the glycosidic bond, while basic conditions could deaminate the C6 amine .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store lyophilized samples at -20°C under inert gas (N) to prevent hygroscopic degradation .

Q. What experimental strategies address contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical enzyme sources (e.g., recombinant α-galactosidase) and substrate concentrations. For example, in nitric oxide assays, ensure consistent pre-treatment protocols (e.g., L-NAME as a control) .

- Dose-Response Curves : Test a wide concentration range (1 nM–10 mM) to identify biphasic effects. Statistical analysis (ANOVA with post-hoc tests) validates significance thresholds .

- Structural Analog Comparison : Compare activity with derivatives (e.g., 4-deoxy or fluorinated analogs) to isolate the role of the C6 amino group .

Q. How do trace impurities impact pharmacological studies, and what advanced methods quantify them?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS with high-resolution instruments (Q-TOF) to identify byproducts (e.g., methyl ester hydrolysis products or unreacted intermediates). Reference standards (e.g., EP Impurity G) aid peak assignment .

- Pharmacological Impact : Spiking studies introduce controlled impurity levels (0.1–1%) into cell-based assays (e.g., cytotoxicity in HEK293 cells) to assess interference. IC shifts >10% indicate significant impurity effects .

Data Presentation

Q. Table 1. Key Stability Parameters for Methyl 6-Amino-Deoxy-Galactopyranoside Hydrochloride

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.